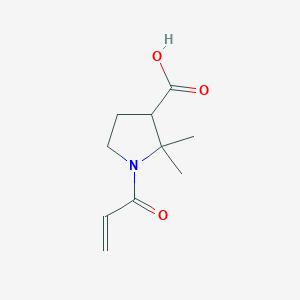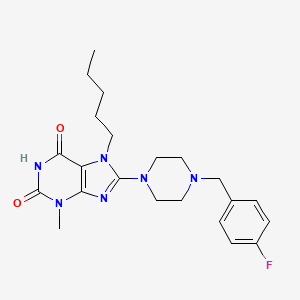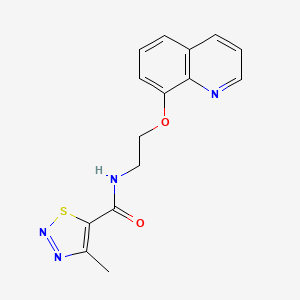![molecular formula C19H12ClN5O4 B2737789 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899737-67-8](/img/structure/B2737789.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing chemical compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and material science. This compound's unique structure features a 3-chlorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a benzo[d][1,3]dioxole carboxamide moiety, which together contribute to its diverse range of chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide, one typically begins with a multi-step synthesis. Key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
Introduction of the 3-chlorophenyl group via substitution reactions.
Attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety through amide bond formation.
Each step requires specific conditions, such as appropriate solvents (e.g., dichloromethane, dimethylformamide), catalysts (e.g., palladium-based), and reaction temperatures (ranging from -78°C to 150°C).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis while ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to optimize reaction conditions, reduce waste, and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups (e.g., ketones to alcohols) using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[3,4-d]pyrimidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents (e.g., KMnO₄, CrO₃)
Reducing agents (e.g., NaBH₄, LiAlH₄)
Catalysts (e.g., Pd/C, PtO₂)
Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in protein binding studies.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation due to its interaction with specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound typically involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site or modulate receptor activity by interacting with allosteric sites. Pathways affected by this compound include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms.
Comparación Con Compuestos Similares
Uniqueness and Similar Compounds
Compared to similar compounds like:
N-(1-(3-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
N-(1-(3-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
The 3-chlorophenyl group in this compound provides unique electronic and steric properties, making it distinct in its reactivity and biological activity. This uniqueness lies in its specific binding affinity and selectivity towards particular molecular targets, leading to potential therapeutic benefits.
This compound, therefore, stands out not just for its structural features but also for its diverse applications across various scientific and industrial fields.
Propiedades
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O4/c20-12-2-1-3-13(7-12)25-17-14(8-22-25)19(27)24(9-21-17)23-18(26)11-4-5-15-16(6-11)29-10-28-15/h1-9H,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVONOSMTYRDLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2737710.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/new.no-structure.jpg)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-METHOXYBENZOATE](/img/structure/B2737713.png)





![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)
![2-chloro-1-{1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2737725.png)
